2-Ethyl-4-methyl-pentyl Salicylate
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Overview
Description
2-Ethyl-4-methyl-pentyl Salicylate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are commonly used in fragrances and flavorings. This compound is synthesized from 4-Methylvaleric Acid and is used in various applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-4-methyl-pentyl Salicylate is typically synthesized through esterification, where 4-Methylvaleric Acid reacts with salicylic acid in the presence of an acid catalyst. The reaction conditions often involve heating the reactants to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-methyl-pentyl Salicylate undergoes several types of chemical reactions, including:
Substitution: Ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used to substitute the ester group.
Major Products Formed
Hydrolysis: Produces 4-Methylvaleric Acid and salicylic acid.
Oxidation: Produces various oxidation products depending on the oxidizing agent used.
Substitution: Produces substituted esters with different functional groups.
Scientific Research Applications
2-Ethyl-4-methyl-pentyl Salicylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavorings, and other consumer products.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methyl-pentyl Salicylate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release salicylic acid, which is known for its anti-inflammatory and analgesic properties. The compound may also interact with enzymes and receptors in biological systems, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl Salicylate: Known for its use in topical analgesics and as a flavoring agent.
Ethyl Salicylate: Used in fragrances and flavorings.
Phenyl Salicylate: Used as an analgesic and antiseptic.
Uniqueness
2-Ethyl-4-methyl-pentyl Salicylate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its synthesis from 4-Methylvaleric Acid and salicylic acid provides it with unique reactivity and applications compared to other salicylate esters .
Properties
Molecular Formula |
C15H22O3 |
---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(2-ethyl-4-methylpentyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C15H22O3/c1-4-12(9-11(2)3)10-18-15(17)13-7-5-6-8-14(13)16/h5-8,11-12,16H,4,9-10H2,1-3H3 |
InChI Key |
AIAUXLSCWGGIGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)C)COC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
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